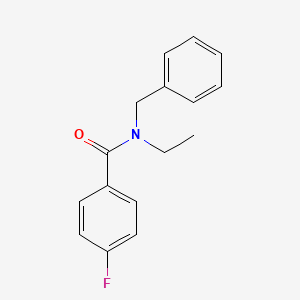

N-benzyl-N-ethyl-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-ethyl-4-fluorobenzamide is an organic compound with the molecular formula C16H16FNO It is a derivative of benzamide, where the benzyl and ethyl groups are attached to the nitrogen atom, and a fluorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with benzylamine and ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-benzyl-N-ethyl-4-fluoroaniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-ethyl-4-fluorobenzamide exhibits significant potential in medicinal chemistry due to its biological activities:

- Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activities .

- Receptor Binding : It may bind to sigma receptors, which are implicated in various neurological functions. This interaction can influence neurotransmitter systems, particularly norepinephrine and serotonin levels, suggesting potential anxiolytic effects .

Anticancer Research

Recent studies indicate that this compound may possess anticancer properties. Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound could be developed for therapeutic use in oncology .

Anti-inflammatory Effects

Preliminary investigations suggest that derivatives of this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Anticancer | Potential activity against cancer cell lines |

| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Neuroimaging | High affinity for sigma receptors (Ki = 3.4 nM) |

| N-benzyl-N-(2-cyanoethyl)-4-fluorobenzamide | Enzyme Interaction | Modulates enzyme activities |

Neurochemical Effects

A study using zebrafish models demonstrated that chronic treatment with novel benzamide derivatives resulted in decreased norepinephrine, dopamine, and serotonin levels. This finding suggests potential anxiolytic effects and highlights the complex neurochemical interactions associated with these compounds .

Sigma Receptor Binding

N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was evaluated as a sigma receptor radioligand for PET imaging, showing high affinity for sigma receptors (Ki = 3.4 nM). This underscores the potential application of related compounds in neuroimaging .

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-4-fluorobenzamide: Lacks the ethyl group, which may affect its binding properties and reactivity.

N-ethyl-4-fluorobenzamide: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

4-fluorobenzamide: Lacks both the benzyl and ethyl groups, resulting in different chemical and biological properties.

Uniqueness

N-benzyl-N-ethyl-4-fluorobenzamide is unique due to the presence of both benzyl and ethyl groups, which can enhance its solubility, binding affinity, and overall reactivity. The fluorine atom further contributes to its unique properties by increasing its stability and selectivity in various applications.

Biological Activity

N-benzyl-N-ethyl-4-fluorobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a benzyl group and an ethyl group attached to the nitrogen atom, with a fluorine atom positioned on the aromatic ring. The molecular formula is C15H16FNO, contributing to its lipophilicity and bioactivity. The fluorine substitution enhances stability and influences interactions with biological targets, making it a candidate for pharmacological applications.

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating enzyme activities involved in metabolic pathways. The fluorobenzamide moiety can interact with various receptors or enzymes, leading to alterations in cellular signaling pathways.

Key Mechanisms:

- Enzyme Modulation : Interacts with enzymes that are crucial in metabolic processes.

- Receptor Binding : May bind to sigma receptors, which are implicated in various neurological functions .

- Neurotransmitter Interaction : Potential effects on neurotransmitter levels, including norepinephrine and serotonin, have been noted in chronic studies .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Similar compounds have shown activity against various cancer cell lines, suggesting that this compound could be developed for cancer therapeutics .

Anti-inflammatory Effects

Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. Studies have indicated interactions with cyclooxygenase enzymes, which play a critical role in inflammation pathways.

Case Studies

-

Neurochemical Effects :

A study conducted on zebrafish demonstrated that chronic treatment with novel benzamide derivatives resulted in reduced levels of norepinephrine, dopamine, and serotonin. This suggests potential anxiolytic effects and highlights the complex neurochemical interactions of these compounds . -

Sigma Receptor Binding :

A related compound was evaluated as a sigma receptor radioligand for PET imaging, showing high affinity for sigma receptors (Ki = 3.4 nM). This underscores the potential of this compound in neuroimaging applications .

Comparative Biological Activity Table

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Anticancer | Potential activity against cancer cell lines |

| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Neuroimaging | High affinity for sigma receptors (Ki = 3.4 nM) |

| N-benzyl-N-(2-cyanoethyl)-4-fluorobenzamide | Enzyme Interaction | Modulates enzyme activities |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-benzyl-N-ethyl-4-fluorobenzamide?

A robust method involves coupling 4-fluorobenzoic acid with N-benzyl-N-ethylamine using carbodiimide reagents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Activation of the carboxylic acid with 1-hydroxybenzotriazole (HOBt) improves yield. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity. Alternative routes may employ mixed anhydride or acyl chloride intermediates .

Q. What spectroscopic methods are effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine para-position, benzyl/ethyl groups). ¹⁹F NMR detects fluorine environments .

- IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (if present) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How to determine the purity of this compound post-synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. TLC (silica gel, ethyl acetate/hexane) or melting point analysis provides rapid purity assessment. Purity >97% is typical for research-grade material .

Q. What are common applications in medicinal chemistry research?

The compound serves as a scaffold for enzyme inhibition studies (e.g., proteases, kinases) due to its fluorinated aromatic ring and amide functionality. Its lipophilicity enhances membrane permeability, making it suitable for cellular uptake assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Hydrogen bonding between the amide group and fluorine can be analyzed to predict solubility and reactivity .

Q. How to analyze discrepancies in reaction yields when varying substituents on the benzamide ring?

Perform kinetic studies (e.g., monitoring by in-situ IR or NMR) to identify rate-limiting steps. DFT calculations (Gaussian or ORCA) assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on electrophilic substitution). Compare with analogs like N-benzyl-4-fluorobenzamide .

Q. What strategies mitigate byproduct formation during the amide coupling step?

- Optimize stoichiometry (1.2:1 amine:acid ratio).

- Use HATU or PyBOP coupling agents for sterically hindered amines.

- Employ microwave-assisted synthesis (80°C, 30 min) to reduce side reactions.

- Add molecular sieves to scavenge water .

Q. How does fluorination at the para position affect reactivity in nucleophilic substitutions?

Fluorine’s electron-withdrawing effect deactivates the benzene ring toward nucleophilic attack but activates positions ortho/para for electrophilic substitution. Computational models (e.g., Fukui indices) predict reactive sites. Experimentally, nitration or halogenation reactions can validate these predictions .

Q. Notes

Properties

Molecular Formula |

C16H16FNO |

|---|---|

Molecular Weight |

257.30 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-4-fluorobenzamide |

InChI |

InChI=1S/C16H16FNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3 |

InChI Key |

WGWBZFSWMHPPIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.